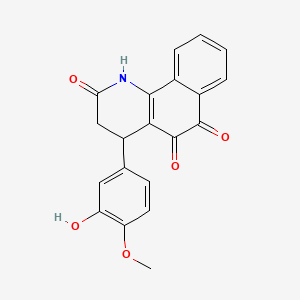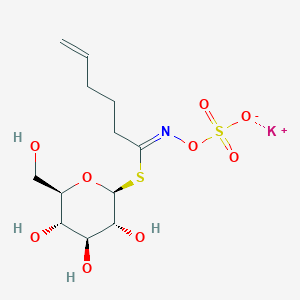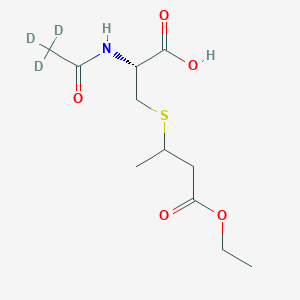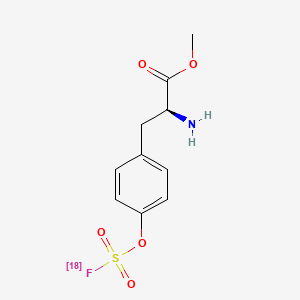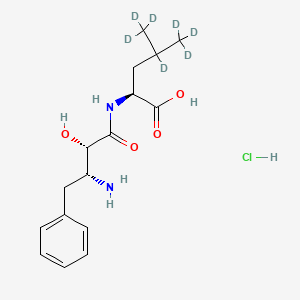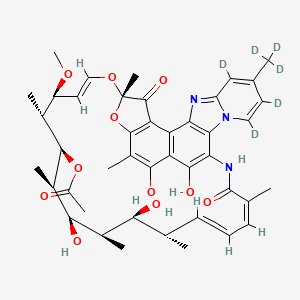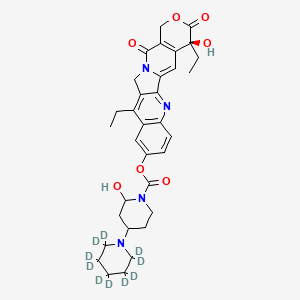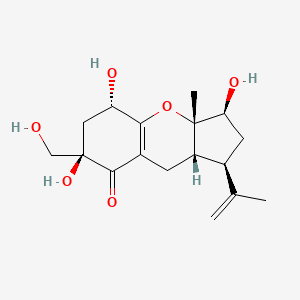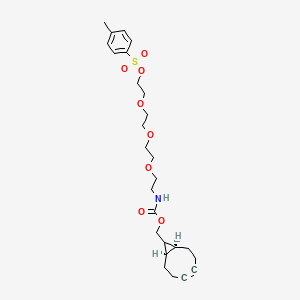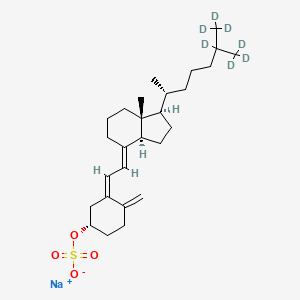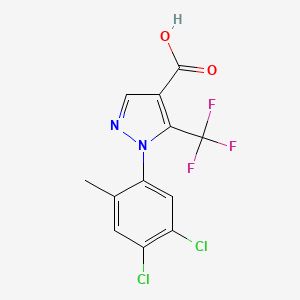
MurB-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MurB-IN-1 is a potent inhibitor of the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), which plays a crucial role in the synthesis of bacterial cell walls. This compound has shown significant potential as a therapeutic agent against bacterial pathogens, particularly Pseudomonas aeruginosa, a highly virulent and opportunistic pathogen associated with severe infections and high mortality rates .
Métodos De Preparación
The synthesis of MurB-IN-1 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides, which are known to inhibit MurB effectively . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
MurB-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
MurB-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of MurB and its role in bacterial cell wall synthesis.
Biology: It helps in understanding the biochemical pathways involved in bacterial cell wall formation and the potential for developing new antibacterial agents.
Medicine: this compound is being explored as a potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa and other bacterial pathogens.
Mecanismo De Acción
MurB-IN-1 exerts its effects by inhibiting the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is essential for the synthesis of uridine diphosphate-N-acetylmuramic acid, a key component of the bacterial cell wall. By binding to the active site of MurB, this compound prevents the enzyme from catalyzing the final steps of uridine diphosphate-N-acetylmuramic acid formation, thereby disrupting the synthesis of the bacterial cell wall and inhibiting bacterial growth .
Comparación Con Compuestos Similares
MurB-IN-1 is unique compared to other MurB inhibitors due to its high binding affinity and specificity for the enzyme. Similar compounds include:
3,5-dioxopyrazolidines: These compounds also inhibit MurB but have different structural features and binding affinities.
Thiazolidinones: These compounds have been studied for their potential as MurB inhibitors and have shown varying degrees of efficacy.
Pyrazole derivatives: These compounds have been explored for their inhibitory effects on MurB and other related enzymes.
This compound stands out due to its potent inhibitory activity and potential for therapeutic applications against bacterial pathogens.
Propiedades
Fórmula molecular |
C12H7Cl2F3N2O2 |
|---|---|
Peso molecular |
339.09 g/mol |
Nombre IUPAC |
1-(4,5-dichloro-2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c1-5-2-7(13)8(14)3-9(5)19-10(12(15,16)17)6(4-18-19)11(20)21/h2-4H,1H3,(H,20,21) |
Clave InChI |
WTBZVBPKXQSZFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


